molecular formula C17H24O5 B15159938 Ethyl 4-(6-Formyl-2-methyl-3-propoxy-phenoxy)-butanoate CAS No. 820237-71-6

Ethyl 4-(6-Formyl-2-methyl-3-propoxy-phenoxy)-butanoate

Cat. No.: B15159938
CAS No.: 820237-71-6
M. Wt: 308.4 g/mol
InChI Key: UOTIWBJTOJMKBX-UHFFFAOYSA-N
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Description

Ethyl 4-(6-Formyl-2-methyl-3-propoxy-phenoxy)-butanoate is a chemical compound known for its unique structure and properties It is an ester derivative of butanoic acid, featuring a phenoxy group substituted with a formyl, methyl, and propoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(6-Formyl-2-methyl-3-propoxy-phenoxy)-butanoate typically involves multi-step organic reactions. One common method includes the esterification of 4-(6-Formyl-2-methyl-3-propoxy-phenoxy)-butanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(6-Formyl-2-methyl-3-propoxy-phenoxy)-butanoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: 4-(6-Carboxy-2-methyl-3-propoxy-phenoxy)-butanoic acid.

    Reduction: 4-(6-Hydroxymethyl-2-methyl-3-propoxy-phenoxy)-butanoate.

    Substitution: Various substituted phenoxy butanoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(6-Formyl-2-methyl-3-propoxy-phenoxy)-butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(6-Formyl-2-methyl-3-propoxy-phenoxy)-butanoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The phenoxy group may interact with hydrophobic pockets in biological molecules, influencing their activity and stability.

Comparison with Similar Compounds

Ethyl 4-(6-Formyl-2-methyl-3-propoxy-phenoxy)-butanoate can be compared with other similar compounds such as:

    Ethyl 4-(6-Formyl-2-methyl-3-methoxy-phenoxy)-butanoate: Differing by the substitution of a methoxy group instead of a propoxy group.

    Ethyl 4-(6-Formyl-2-methyl-3-ethoxy-phenoxy)-butanoate: Differing by the substitution of an ethoxy group instead of a propoxy group.

These similar compounds share structural similarities but may exhibit different reactivity and applications due to the variations in their substituent groups.

Biological Activity

Ethyl 4-(6-formyl-2-methyl-3-propoxy-phenoxy)-butanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological evaluation, and relevant case studies that highlight its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 4-hydroxybutanoic acid derivatives with appropriate aldehydes and phenolic compounds. The method may include:

  • Reagents : Ethyl butanoate, 6-formyl-2-methyl-3-propoxyphenol, and a suitable catalyst.
  • Conditions : The reaction is often conducted under reflux conditions in an organic solvent.
  • Purification : The product is purified through crystallization or chromatography.

Antitumor Activity

Recent studies have indicated that derivatives of phenoxyacetic acids exhibit significant antitumor activity. For instance, compounds similar to this compound were evaluated against various cancer cell lines:

  • Ehrlich Ascites Carcinoma (EAC) : In vivo studies demonstrated that compounds with similar structures significantly reduced tumor cell viability by inducing apoptosis in EAC-bearing mice .

Antimicrobial Activity

The compound's derivatives have shown promising antimicrobial properties:

  • Bacterial Strains : Various synthesized phenoxyacetic acid derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, some derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin .

Antioxidant Properties

Antioxidant assays reveal that this compound and its analogs can scavenge free radicals effectively:

  • Total Antioxidant Capacity : Studies indicate that these compounds enhance the antioxidant status in biological systems, thereby providing protective effects against oxidative stress .

Study 1: Antitumor Efficacy

In a study evaluating the antitumor effects of related compounds, researchers found that ethyl derivatives significantly inhibited tumor growth in EAC models. The mechanism involved apoptosis induction and modulation of apoptotic markers such as Bcl-2 and Bax in liver tissues .

Study 2: Antimicrobial Evaluation

A series of phenoxyacetic acid derivatives were tested for their antimicrobial efficacy. The results highlighted that certain structural modifications enhanced the antibacterial potency against specific bacterial strains, with MIC values indicating strong activity .

Data Summary

Activity Type Tested Compound Target Result
AntitumorEthyl derivativeEAC cells100% reduction in viability
AntimicrobialPhenoxyacetic acidVarious bacteriaSignificant antibacterial activity (MIC comparable to ciprofloxacin)
AntioxidantEthyl derivativeBiological systemsEnhanced antioxidant capacity

Properties

CAS No.

820237-71-6

Molecular Formula

C17H24O5

Molecular Weight

308.4 g/mol

IUPAC Name

ethyl 4-(6-formyl-2-methyl-3-propoxyphenoxy)butanoate

InChI

InChI=1S/C17H24O5/c1-4-10-21-15-9-8-14(12-18)17(13(15)3)22-11-6-7-16(19)20-5-2/h8-9,12H,4-7,10-11H2,1-3H3

InChI Key

UOTIWBJTOJMKBX-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C(=C(C=C1)C=O)OCCCC(=O)OCC)C

Origin of Product

United States

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